molecular formula C11H13FN2O B6227628 (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine CAS No. 1645282-78-5

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine

Cat. No.: B6227628
CAS No.: 1645282-78-5
M. Wt: 208.2
InChI Key:
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Description

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(4-chlorobenzoyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-1-(4-methylbenzoyl)pyrrolidin-3-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its potential as a therapeutic agent or chemical probe.

Properties

CAS No.

1645282-78-5

Molecular Formula

C11H13FN2O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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